Methyl 10-hydroxydec-2-ene-4,6,8-triynoate
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Overview
Description
Methyl 10-hydroxydec-2-ene-4,6,8-triynoate is an organic compound characterized by its unique structure, which includes multiple triple bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-hydroxydec-2-ene-4,6,8-triynoate typically involves the esterification of 10-hydroxydec-2-ene-4,6,8-triynoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-hydroxydec-2-ene-4,6,8-triynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 10-oxodec-2-ene-4,6,8-triynoate.
Reduction: Formation of dec-2-ene-4,6,8-triynoate or decane derivatives.
Substitution: Formation of methyl 10-chlorodec-2-ene-4,6,8-triynoate.
Scientific Research Applications
Methyl 10-hydroxydec-2-ene-4,6,8-triynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10-hydroxydec-2-ene-4,6,8-triynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The hydroxyl group and triple bonds play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl dec-2-ene-4,6,8-triynoate
- Dehydromatricaria ester
- Methyl (Z)-2-decene-4,6,8-triynoate
Uniqueness
Methyl 10-hydroxydec-2-ene-4,6,8-triynoate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. The combination of multiple triple bonds and the hydroxyl group makes it a versatile compound for various applications .
Properties
CAS No. |
54981-68-9 |
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Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 10-hydroxydec-2-en-4,6,8-triynoate |
InChI |
InChI=1S/C11H8O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h7,9,12H,10H2,1H3 |
InChI Key |
KMRVUUYYZYPPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC#CC#CC#CCO |
Origin of Product |
United States |
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